ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an oxazole ring, and a cyclopentyl group
Preparation Methods
The synthesis of ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the oxazole ring and the cyclopentyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to increase efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-4-carboxylate
- Ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-3-carboxylate These compounds share similar structural features but differ in the position of the carboxylate group on the pyrazole ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-24-16(22)15-11(7-18-19-15)8-20-9-13-14(10-20)25-17(23)21(13)12-5-3-4-6-12/h7,12-14H,2-6,8-10H2,1H3,(H,18,19)/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECSRVWDSHDXLG-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CC3C(C2)OC(=O)N3C4CCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=NN1)CN2C[C@H]3[C@@H](C2)OC(=O)N3C4CCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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